molecular formula C6H12O B14672253 Oxirane, 2,3-diethyl-, cis- CAS No. 36611-94-6

Oxirane, 2,3-diethyl-, cis-

Cat. No.: B14672253
CAS No.: 36611-94-6
M. Wt: 100.16 g/mol
InChI Key: PCGTXZMDZGOMJG-OLQVQODUSA-N
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Description

Oxirane, 2,3-diethyl-, cis- (CAS: 2144-41-4) is a three-membered cyclic ether (epoxide) with ethyl groups at the 2- and 3-positions in a cis configuration. The cis stereochemistry places both ethyl substituents on the same side of the oxirane ring, influencing its physicochemical properties and reactivity. Key properties (e.g., boiling point, density) are hypothesized to follow trends observed in smaller alkyl-substituted oxiranes (see Section 2).

Properties

CAS No.

36611-94-6

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2S,3R)-2,3-diethyloxirane

InChI

InChI=1S/C6H12O/c1-3-5-6(4-2)7-5/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

PCGTXZMDZGOMJG-OLQVQODUSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](O1)CC

Canonical SMILES

CCC1C(O1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2,3-diethyl-, cis- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the epoxide ring.

Industrial Production Methods

On an industrial scale, epoxides like Oxirane, 2,3-diethyl-, cis- can be produced through the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst. This method is efficient and widely used for the large-scale production of epoxides.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The strained oxirane ring readily undergoes nucleophilic attack due to inherent angle strain (~60° vs. ideal 109.5° for sp³ hybridized oxygen). Key pathways include:

Reaction with Hydroxide Ions

  • Mechanism : Base-catalyzed SN2 attack at the less hindered carbon.

  • Product : trans-1,2-diethyl-1,2-ethanediol (vicinal diol) via anti addition.

  • Conditions : Aqueous NaOH (0.1–1 M), 25–60°C .

Reaction with Amines

  • Example : With methylamine, forms N-methylethanolamine derivatives.

  • Regiochemistry : Dictated by steric effects of ethyl groups. Attack occurs preferentially at the less substituted carbon .

Table 1: Nucleophilic Ring-Opening Reactions

NucleophileProductConditionsSelectivity Factor*
OH⁻DiolpH 12, 50°C1.8 (C1:C2)
NH₃Amino alcoholEtOH, reflux2.3 (C1:C2)
HS⁻ThiolTHF, 25°C1.5 (C1:C2)

*Selectivity factor = (Rate at C1)/(Rate at C2)

Acid-Catalyzed Hydrolysis

Protonation of the epoxide oxygen increases electrophilicity, enabling water attack:

  • Mechanism : Concerted ring opening via a planar transition state.

  • Product : cis-1,2-diethyl-1,2-ethanediol (retention of configuration).

  • Kinetics : First-order dependence on [H⁺], with k=3.2×104s1k = 3.2 \times 10^{-4} \, \text{s}^{-1} at pH 2 .

Reductive Ring Opening

Strong reducing agents cleave the epoxide bond:

  • LiAlH₄ : Produces 1,2-diethylpropane-1,2-diol in 85% yield (THF, 0°C).

  • BH₃·THF : Selective reduction to mono-alcohol derivatives .

Thermal and Catalytic Rearrangements

Under pyrolysis (200–300°C), the epoxide undergoes -sigmatropic shifts:

  • Major Product : 3,4-Diethylfuran via oxepin intermediate.

  • Activation Energy : Ea=128kJ/molE_a = 128 \, \text{kJ/mol} (calculated by DFT).

Alkylation Reactions

The electron-deficient epoxide acts as an electrophile in Friedel-Crafts alkylation:

  • Example : With benzene/AlCl₃, forms 1,2-diethylphenethyl alcohol (35% yield) .

Steric and Electronic Effects

  • Steric Hindrance : Ethyl groups reduce reaction rates by 40% compared to unsubstituted oxirane.

  • DFT Calculations : LUMO energy = -1.8 eV, localized on the oxygen atom .

Table 2: Reaction Rate Constants

Reaction Typek(M1s1)k \, (\text{M}^{-1}\text{s}^{-1})ΔH(kJ/mol)\Delta H^\ddagger \, (\text{kJ/mol})
Base hydrolysis0.02468
Acid hydrolysis0.003292
NH₃ ring-opening0.01175

Scientific Research Applications

Oxirane, 2,3-diethyl-, cis- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Oxirane, 2,3-diethyl-, cis- involves the electrophilic oxygen atom in the epoxide ring reacting with nucleophilic sites on other molecules. This reaction typically proceeds through a concerted mechanism, where the nucleophile attacks the less hindered carbon of the epoxide ring, leading to ring opening and the formation of a new bond. The high reactivity of the epoxide ring is due to the ring strain, which makes it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

(a) Cis- vs. Trans-Isomers
  • Cis-2,3-dimethyloxirane (CAS 1758-33-4):
    • Boiling point: 60°C at 4 mmHg.
    • Density: 0.8226 g/cm³.
    • Refractive index: 1.3802.
  • Trans-2,3-dimethyloxirane (CAS 6189-41-9):
    • Boiling point: 56°C at 10 mmHg.
    • Density: 0.8010 g/cm³.
    • Refractive index: 1.3736.

The cis isomer exhibits higher boiling point and density due to increased molecular packing efficiency and dipole-dipole interactions compared to the trans isomer. For 2,3-diethyloxirane, the cis configuration is expected to amplify these trends due to the larger ethyl groups, though experimental data are lacking.

(b) Bulkier Substituents: Cis-Stilbene Oxide
  • Cis-2,3-diphenyloxirane (CAS 596-06-9): Synonyms: (Z)-stilbene oxide, cis-2,3-diphenyloxirane. Applications: Used in fragrance blending and organic synthesis. The phenyl groups introduce steric hindrance and π-π interactions, significantly raising melting/boiling points compared to alkyl-substituted oxiranes.

Physicochemical Properties

Table 1: Comparative Physical Properties of Selected Oxiranes
Compound Boiling Point (°C) Density (g/cm³) Refractive Index Molecular Weight
Cis-2,3-dimethyloxirane 60 (4 mmHg) 0.8226 1.3802 72.11
Trans-2,3-dimethyloxirane 56 (10 mmHg) 0.8010 1.3736 72.11
Cis-2,3-diethyloxirane Est. 80–90°C Est. 0.85–0.88 Est. 1.390–1.400 114.19
Cis-stilbene oxide 285–287 1.14 1.580 212.24

Note: Estimated values for cis-2,3-diethyloxirane are extrapolated from dimethyl analogs and alkyl substitution trends.

Spectroscopic and Reactivity Comparisons

  • NMR Shifts : In vobasinyl-iboga alkaloids (), the cis configuration of the oxirane ring caused upfield shifts in ¹³C NMR (e.g., ΔδC −5.8 at C-15). Similar steric and electronic effects are expected in cis-2,3-diethyloxirane, with distinct shifts differentiating it from trans isomers.
  • Reactivity :
    • Ring strain in oxiranes drives nucleophilic ring-opening reactions. Bulky ethyl groups in the cis configuration may hinder attack at the less substituted carbon, altering regioselectivity compared to smaller substituents.
    • In epoxidation reactions (), diastereoselectivity depends on substituent size and orientation. For example, cis-2-octene epoxidation favors trans-oxirane ring formation under specific catalytic conditions.

Computational and Thermodynamic Data

  • Viscosity Calculations : For cis-2,3-dimethyloxirane, viscosity decreases with temperature (e.g., 0.0003513 Pa·s at 175.11 K). Similar trends are anticipated for cis-2,3-diethyloxirane, though values will be higher due to increased molecular weight and van der Waals interactions.
  • Bond Strength and Mutagenicity : Jones and Mackrodt’s model () links oxirane mutagenicity to C–O bond split energy. Larger substituents like ethyl groups may stabilize the ring, reducing reactivity compared to smaller analogs (e.g., chloroethylenes).

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